molecular formula C13H15NO3 B1469217 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid CAS No. 1409888-02-3

1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

Cat. No.: B1469217
CAS No.: 1409888-02-3
M. Wt: 233.26 g/mol
InChI Key: FLTWGEPXUVGACN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Azetidines, like DMAC, are known for their unique reactivity driven by the considerable ring strain . They can undergo various chemical reactions including [2+2] cycloadditions, reactions with metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .

Scientific Research Applications

Anticancer Applications

  • Cinnamic acid derivatives , including those related to azetidine-3-carboxylic acid structures, have been explored for their antitumor efficacy. Research has shown that these compounds possess significant anticancer potential due to their ability to engage in various chemical reactions, such as substitutions and additions, which are critical for medicinal research as traditional and recent synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Antimicrobial and Antifungal Activity

  • Azolylthioacetic acids , which share a functional resemblance with carboxylic acid derivatives, exhibit a broad spectrum of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. This highlights the potential of exploring similar activities in derivatives of azetidine-3-carboxylic acid (Chornous et al., 2016).

Bioisosteres and Drug Development

  • The search for novel carboxylic acid bioisosteres for drug development is a crucial area of medicinal chemistry. Bioisosteres can replace the carboxylic acid group in drugs to improve lipophilicity, bioavailability, and reduce side effects. This area of research is directly relevant to derivatives like 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid, as it may be considered for similar bioisosteric substitutions (Horgan & O’ Sullivan, 2021).

Biorenewable Chemicals and Biocatalyst Inhibition

  • Carboxylic acids have been identified as attractive biorenewable chemicals for various industrial applications. Research into carboxylic acid production and inhibition effects on microbes such as E. coli and S. cerevisiae can inform the development and optimization of fermentation processes for compounds like this compound (Jarboe, Royce, & Liu, 2013).

Future Directions

Azetidines, like DMAC, continue to attract major attention in organic synthesis due to their unique reactivity and presence in various bioactive molecules . Future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their potential applications in drug discovery, polymer synthesis, and as chiral templates .

Mechanism of Action

Target of Action

The primary targets of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid are proteins that are intended to be degraded . This compound is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .

Mode of Action

This compound acts as a non-cleavable linker in the formation of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . In the case of PROTACs, this compound serves as a linker between the ligand for an E3 ubiquitin ligase and the ligand for the target protein . This facilitates the degradation of the target protein via the ubiquitin-proteasome system .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein degradation . By facilitating the formation of ADCs and PROTACs, this compound enables the selective degradation of specific proteins . This can have various downstream effects depending on the specific proteins being targeted.

Pharmacokinetics

As a linker in adcs and protacs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact the bioavailability of the conjugated drugs .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific ADC or PROTAC it is part of . Generally, the result is the selective degradation of the target protein, which can lead to various cellular outcomes depending on the function of the degraded protein .

Biochemical Analysis

Biochemical Properties

1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it a valuable tool in organic synthesis and medicinal chemistry . The interactions of this compound with biomolecules are characterized by its ability to form stable complexes, thereby modulating the activity of enzymes and proteins involved in metabolic pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific receptors and enzymes, leading to changes in cellular responses . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by forming stable complexes with enzymes and proteins, thereby modulating their activity . This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the interactions. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, resulting in changes in the synthesis of proteins involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can modulate their activity, leading to changes in the synthesis and degradation of metabolites. This can result in alterations in metabolic flux, affecting the overall metabolic balance within cells . The compound’s role in metabolic pathways underscores its potential as a tool for studying cellular metabolism and biochemical regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to proteins that facilitate its distribution within tissues, affecting its localization and activity . These transport and distribution mechanisms play a crucial role in determining the compound’s biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization within cells can influence its activity and function, as it interacts with biomolecules in different subcellular environments. For example, this compound may be directed to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its biochemical mechanisms.

Properties

IUPAC Name

1-(2,5-dimethylbenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-4-9(2)11(5-8)12(15)14-6-10(7-14)13(16)17/h3-5,10H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTWGEPXUVGACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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